molecular formula C21H19F2NO3 B12572038 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate CAS No. 342808-41-7

4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate

Cat. No.: B12572038
CAS No.: 342808-41-7
M. Wt: 371.4 g/mol
InChI Key: UWAXBUJMNNKCNQ-UHFFFAOYSA-N
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Description

4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is an organic compound known for its broad-spectrum activity in various scientific applications. This compound is a mono-carbonyl analog of curcumin and has shown significant potential in anti-cancer and anti-angiogenesis activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate involves the reaction of 4-piperidone with 2-fluorobenzaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer properties and its ability to inhibit angiogenesis.

    Medicine: Investigated for its pharmacokinetics and metabolism in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the migration of endothelial cells, thereby preventing angiogenesis. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced solubility and stability compared to curcumin. It also exhibits higher potency in anti-cancer and anti-angiogenesis activities .

Properties

CAS No.

342808-41-7

Molecular Formula

C21H19F2NO3

Molecular Weight

371.4 g/mol

IUPAC Name

acetic acid;3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4)

InChI Key

UWAXBUJMNNKCNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1

Origin of Product

United States

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